
The Pharmacology of O-1602: An In-depth
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: O-1602 (Standard)

Cat. No.: B15607150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
O-1602 is a synthetic, non-psychotropic cannabinoid analog of cannabidiol that has garnered

significant interest within the scientific community for its diverse pharmacological activities.

Unlike classical cannabinoids, O-1602 exhibits low affinity for the canonical cannabinoid

receptors CB1 and CB2.[1][2] Instead, its effects are primarily mediated through the activation

of orphan G protein-coupled receptors, most notably GPR55 and, to some extent, GPR18.[1][2]

This unique receptor profile makes O-1602 a valuable tool for elucidating the physiological

roles of these atypical cannabinoid receptors and a promising lead compound for the

development of novel therapeutics.

This technical guide provides a comprehensive overview of the pharmacology of O-1602,

detailing its receptor binding profile, signaling pathways, and demonstrated physiological

effects in various preclinical models. The information presented herein is intended to serve as a

valuable resource for researchers and professionals engaged in the study of the

endocannabinoid system and the development of new medicines.

Core Pharmacology of O-1602
O-1602 is characterized by its potent agonist activity at the G protein-coupled receptor GPR55.

[3][4] It is also described as a biased agonist at GPR18, another orphan receptor implicated in
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cannabinoid signaling.[5][6] The selectivity of O-1602 for these atypical receptors over the

classical CB1 and CB2 receptors is a key feature of its pharmacological profile.

Receptor Binding and Activation
Quantitative data from various studies elucidating the receptor binding affinity and functional

potency of O-1602 are summarized in the tables below.

Table 1: Receptor Binding Affinities and Potency of O-1602

Receptor
Assay
Type

Species Cell Line
Paramete
r

Value
Referenc
e

GPR55
[³⁵S]GTPγ

S Binding
Human HEK293 EC₅₀ 13 nM [7]

CB1
[³⁵S]GTPγ

S Binding
Human HEK293 EC₅₀

> 30,000

nM
[3][4]

CB2
[³⁵S]GTPγ

S Binding
Human HEK293 EC₅₀

> 30,000

nM
[3][4]

GPR18

Calcium

Mobilizatio

n

Human
HEK293/G

PR18

Agonist

Activity

Concentrati

on-

dependent

increase

[4][8]

GPR18

ERK1/2

Phosphoryl

ation

Human
HEK293/G

PR18

Agonist

Activity

Concentrati

on-

dependent

increase

[4][8]

GPR18

β-arrestin

Recruitmen

t

Human
CHO-

K1/GPR18

Agonist

Activity

No

significant

response

[4][8]

Table 2: In Vivo Dosing of O-1602 in Preclinical Models
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Animal
Model

Condition Species Dose
Route of
Administr
ation

Observed
Effect

Referenc
e

Experiment

al Colitis

DSS-

induced
Mouse 5 mg/kg

Intraperiton

eal (i.p.)

Reduced

macroscopi

c and

histological

colitis

scores

[1]

Arthritis

Kaolin/carr

ageenan-

induced

Rat
Not

specified
Peripheral

Reduced

movement-

evoked

firing of

nociceptive

C fibres

[9]

Depression

Corticoster

one-

induced

Rat

0.25

mg/kg/day

for 7 days

Intravenou

s (i.v.)

Reversed

depressive

-like

behavior

[10][11]

Detrusor

Overactivit

y

Retinyl

acetate-

induced

Rat 0.25 mg/kg
Intra-

arterial

Ameliorate

d

symptoms

of detrusor

overactivity

[6][12]

Colitis-

Associated

Cancer

AOM/DSS-

induced
Mouse 3 mg/kg

Intraperiton

eal (i.p.)

Reduced

tumor

growth

[5]

Gastrointes

tinal

Motility

- Mouse 10 mg/kg
Intraperiton

eal (i.p.)

Slowed

whole gut

transit

[3]

Signaling Pathways of O-1602
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Activation of GPR55 by O-1602 initiates a cascade of intracellular signaling events. GPR55 is

known to couple to Gαq and Gα12/13 proteins.[13] This leads to the activation of

phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

calcium from intracellular stores, while DAG activates protein kinase C (PKC). Furthermore,

GPR55 activation by O-1602 stimulates the RhoA signaling pathway, which plays a crucial role

in regulating the actin cytoskeleton.[3][4] Downstream of these initial events, O-1602 has been

shown to modulate the activity of several key signaling molecules, including extracellular

signal-regulated kinase (ERK), nuclear factor of activated T-cells (NFAT), and cAMP response

element-binding protein (CREB).[5]

At the GPR18 receptor, O-1602 acts as a biased agonist, stimulating calcium mobilization and

ERK1/2 phosphorylation without significantly engaging the β-arrestin pathway.[4][8] This biased

signaling may contribute to the specific pharmacological effects of O-1602.
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Caption: Simplified signaling pathway of O-1602 via GPR55 and GPR18.

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

investigation of O-1602's pharmacology.
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[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors by quantifying the

binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor

stimulation.[14]

Methodology:

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., GPR55,

CB1, CB2) are prepared from transfected cell lines (e.g., HEK293).[13]

Assay Buffer: Membranes are incubated in an assay buffer typically containing Tris-HCl,

MgCl₂, EGTA, NaCl, and GDP.[13][15]

Incubation: Membranes are incubated with varying concentrations of O-1602 and a fixed

concentration of [³⁵S]GTPγS.[13]

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber

filters to separate bound from free [³⁵S]GTPγS.[14]

Quantification: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation

counting.[14]

Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and Emax

values.[14]
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Caption: Workflow for a typical [³⁵S]GTPγS binding assay.

Intracellular Calcium Mobilization Assay
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This assay measures the increase in intracellular calcium concentration following the activation

of Gq-coupled receptors like GPR55.[16]

Methodology:

Cell Culture: Cells expressing the receptor of interest are cultured in appropriate multi-well

plates.[17]

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]

Compound Addition: O-1602 at various concentrations is added to the wells.[17]

Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in

intracellular calcium levels, are measured over time using a fluorescence plate reader (e.g.,

FLIPR or FlexStation).[16][18]

Data Analysis: The peak fluorescence response is used to generate concentration-response

curves and determine EC₅₀ values.[17]

In Vivo Electrophysiology in a Rat Model of Acute
Arthritis
This technique is used to assess the effect of O-1602 on the activity of nociceptive sensory

neurons in an inflammatory pain model.[9][19]

Methodology:

Induction of Arthritis: Acute joint inflammation is induced in rats by intra-articular injection of

kaolin and carrageenan.[9][19]

Surgical Preparation: The animal is anesthetized, and the saphenous nerve, which

innervates the knee joint, is exposed for recording.[20][21]

Electrophysiological Recording: Single-unit extracellular recordings are made from joint

afferent C-fibers.[9]
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Mechanical Stimulation: The arthritic knee joint is subjected to controlled mechanical rotation

to evoke neuronal firing.[9]

Drug Administration: O-1602 is administered peripherally, and its effect on movement-evoked

firing of nociceptive neurons is recorded.[9]

Data Analysis: The firing frequency of neurons before and after drug administration is

compared to determine the analgesic effect.[20]

Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used animal model to study the pathogenesis of inflammatory bowel disease

and to evaluate the efficacy of potential anti-inflammatory agents like O-1602.[1][2]

Methodology:

Induction of Colitis: Mice are administered DSS (typically 2-5%) in their drinking water for a

defined period (e.g., 7 days) to induce colonic inflammation.[1][2]

O-1602 Treatment: O-1602 is administered to a group of DSS-treated mice, typically via

intraperitoneal injection.[1]

Assessment of Colitis Severity: At the end of the study period, various parameters are

assessed, including:

Macroscopic score: Body weight loss, stool consistency, and rectal bleeding.[1]

Colon length: A shorter colon is indicative of more severe inflammation.[1]

Histological analysis: Microscopic examination of colonic tissue sections for signs of

inflammation and tissue damage.[1]

Myeloperoxidase (MPO) activity: A biochemical marker of neutrophil infiltration.[1][2]

Data Analysis: The severity of colitis in the O-1602-treated group is compared to that in the

vehicle-treated control group.[1]

Forced Swim Test (FST)
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The FST is a behavioral test used to assess depressive-like behavior in rodents and to screen

for the efficacy of antidepressant drugs.[22][23][24]

Methodology:

Apparatus: A cylindrical container filled with water (23-25°C) from which the animal cannot

escape.[23][24]

Procedure: The animal (mouse or rat) is placed in the water for a short period (e.g., 6

minutes).[23][25]

Behavioral Scoring: The duration of immobility (floating with only minimal movements to keep

the head above water) is recorded.[25][26]

Drug Administration: In studies evaluating antidepressants, the drug (e.g., O-1602) is

administered prior to the test.[10]

Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-

like effect.[24]

Conclusion
O-1602 is a pharmacologically unique compound that selectively targets the atypical

cannabinoid receptors GPR55 and GPR18. Its potent agonist activity at these receptors,

coupled with a lack of significant interaction with CB1 and CB2 receptors, has made it an

invaluable tool for dissecting the complex signaling of the endocannabinoid system. The

diverse preclinical efficacy of O-1602 in models of inflammation, pain, and neurological

disorders underscores the therapeutic potential of targeting GPR55 and GPR18. This technical

guide provides a foundational understanding of the pharmacology of O-1602, which will

hopefully facilitate further research and development in this exciting area of drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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